(3E)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
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Properties
IUPAC Name |
(3E)-1-benzyl-3-[(2-ethoxyanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-2-30-22-15-9-7-13-20(22)25-16-23-24(27)19-12-6-8-14-21(19)26(31(23,28)29)17-18-10-4-3-5-11-18/h3-16,25H,2,17H2,1H3/b23-16+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNMXWYVVQEGCO-XQNSMLJCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3E)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activity, and the results of various studies examining its efficacy against different biological targets.
- Molecular Formula : CHNOS
- Molecular Weight : 434.5 g/mol
- CAS Number : 893315-68-9
Biological Activity Overview
The compound has been studied for its potential anti-parasitic and anti-cancer activities. Initial screenings indicate promising results in inhibiting the growth of various pathogens and cancer cell lines.
1. Anti-Parasitic Activity
Research indicates that derivatives of benzothiazine compounds exhibit anti-parasitic properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. A similar compound structure showed submicromolar activity against this parasite, suggesting that modifications to the benzothiazine core can enhance efficacy.
2. Anti-Cancer Activity
Preliminary studies have also indicated that the compound may possess cytotoxic properties against various cancer cell lines. The structure's ability to interact with cellular targets could lead to apoptosis in malignant cells.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by various substitutions on the benzothiazine ring. For instance:
| Substituent | Position | Activity (EC) |
|---|---|---|
| Methoxy | 4 | 150 nM |
| Dimethylamino | 3 | 16 nM |
| Chlorine | 4 | 13 nM |
These findings suggest that specific functional groups and their positions significantly impact biological activity.
Case Studies
Several case studies have explored the biological effects of similar compounds:
Case Study 1: Inhibition of Trypanosoma brucei
A study demonstrated that a related compound exhibited an EC of 16 nM against T. brucei. The researchers modified the structure to optimize potency while minimizing cytotoxicity in mammalian cell lines .
Case Study 2: Cytotoxicity in Cancer Cell Lines
Another research effort focused on evaluating the cytotoxic effects of benzothiazine derivatives on human cancer cell lines. The results indicated that certain derivatives led to significant reductions in cell viability, with IC values ranging from 10 to 50 µM across different cancer types .
Scientific Research Applications
Recent studies have highlighted the biological significance of benzothiazine derivatives, including:
- Antimicrobial Activity : Compounds similar to (3E)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide have demonstrated significant activity against various bacterial strains. This suggests potential applications in developing new antibiotics.
- Anticancer Properties : Research indicates that certain benzothiazine derivatives exhibit cytotoxic effects on cancer cell lines. They may induce apoptosis and inhibit tumor growth by targeting specific cellular pathways.
- Enzyme Inhibition : Some studies have focused on the inhibition of enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and diabetes, respectively. The compound's structure may allow it to interact effectively with these enzymes.
Antimicrobial Activity
In a study examining the antimicrobial properties of benzothiazine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent.
Anticancer Research
A recent investigation into the anticancer effects of benzothiazine derivatives revealed that this compound inhibited the proliferation of human breast cancer cells in vitro. The compound induced apoptosis through mitochondrial pathways and showed promise for further development as an anticancer drug.
Data Table: Biological Activities
Preparation Methods
Cyclization of Thiosalicylic Acid with Amines
The benzothiazinone scaffold is synthesized via a one-pot reaction between thiosalicylic acid (4 ) and primary amines. In a representative procedure:
- Reagents : Thiosalicylic acid (1 mmol), benzylamine (1A , 1 mmol), and 2-ethoxybenzaldehyde (2a , 1 mmol).
- Conditions : Toluene (70 mL), Dean–Stark reflux (5 h), NaOH washes, MgSO₄ drying.
- Outcome : Cyclization yields 3,4-dihydro-1H-2,1-benzothiazin-4-one intermediates (5Aa ) with ~65% yield after column chromatography (hexane:ethyl acetate, 9:1).
Mechanism :
- Imine Formation : Benzylamine and 2-ethoxybenzaldehyde condense to form an imine.
- Nucleophilic Attack : Thiosalicylic acid attacks the imine, followed by cyclization and aromatization.
- Sulfonation : Oxidation with H₂O₂ or mCPBA introduces sulfonyl groups.
Functionalization at Position 1: Benzyl Group Introduction
Alkylation of the Thiazinone Nitrogen
The benzyl group is introduced via N-alkylation using benzyl bromide under basic conditions:
- Procedure : Intermediate 5Aa (1 mmol) is treated with benzyl bromide (1.2 mmol) and K₂CO₃ (2 mmol) in DMF at 80°C for 12 h.
- Yield : 70–75% after recrystallization (ethanol/water).
- Key Insight : Excess benzyl bromide ensures complete substitution, while polar aprotic solvents enhance reactivity.
Side Chain Elaboration at Position 3
Schiff Base Condensation
The (2-ethoxyphenyl)amino methylene group is installed via condensation between the benzothiazinone’s ketone and 2-ethoxyaniline:
- Conditions : Ethanol, glacial acetic acid (catalyst), reflux (6 h).
- Workup : Precipitation in ice-water, filtration, and purification via silica gel chromatography (CH₂Cl₂:MeOH, 95:5).
- Stereochemical Control : The E-isomer predominates (>90%) due to steric hindrance from the ortho-ethoxy group.
Sulfonation and Oxidation
Conversion to 2,2-Dioxide
Final sulfonation is achieved using oxidizing agents:
- Protocol : Intermediate (1 mmol) in CH₂Cl₂ is treated with mCPBA (2.2 mmol) at 0°C→rt for 4 h.
- Yield : 85–90% after aqueous workup.
- Analysis : ¹H NMR confirms sulfone formation (δ 3.5–4.0 ppm, SO₂).
Comparative Analysis of Synthetic Routes
Key Observations :
- Solvent choice (toluene vs. DMF) impacts cyclization efficiency.
- mCPBA outperforms H₂O₂ in sulfonation yield and selectivity.
Mechanistic and Practical Considerations
Side Reactions and Mitigation
Scalability and Industrial Relevance
- Solid-Phase Synthesis : Patent WO2006069805A2 describes resin-bound intermediates for large-scale production, though adaptability to this compound requires further study.
- Green Chemistry : Substituting toluene with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this benzothiazinone derivative, and how can reaction conditions be optimized?
- Methodology : The compound’s core structure resembles benzothiazine derivatives synthesized via chlorination or condensation reactions. For example, similar compounds are prepared by refluxing precursors with reagents like N-chlorosuccinimide (NCS) and benzoyl peroxide in inert solvents (e.g., CCl₄), followed by recrystallization in ethanol . To optimize yield, parameters such as stoichiometry (e.g., molar ratios of 1:2 for precursor:NCS), reaction time (2–4 hours), and catalyst loading (benzoyl peroxide at 5–10 mol%) should be systematically tested. Purity can be assessed via HPLC or NMR, referencing protocols from benzoxazole-carbohydrazide syntheses .
Q. How is the structural conformation of this compound confirmed, particularly its (3E) stereochemistry?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and bond geometry. For analogous benzothiazine derivatives, SC-XRD revealed dihedral angles between aromatic rings (e.g., 85.5° for substituents) and hydrogen-bonding patterns stabilizing the E-configuration . Additionally, NOESY NMR can detect spatial proximity of substituents to validate the imine (C=N) geometry.
Q. What analytical techniques are recommended for assessing purity and stability under storage conditions?
- Methodology : Combine chromatographic (HPLC with C18 columns, mobile phase: acetonitrile/water) and spectroscopic methods (¹H/¹³C NMR, FT-IR for functional groups). Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring, as described for sulfonamide-based heterocycles .
Advanced Research Questions
Q. How can contradictory biological activity data for benzothiazinone derivatives be resolved?
- Methodology : Contradictions often arise from assay conditions or substituent effects. For example, isoform-selective activity in carbonic anhydrase inhibitors depends on substituent electronegativity (e.g., fluorophenyl groups enhance binding ). Use orthogonal assays (e.g., enzymatic vs. cellular) and computational docking (AutoDock Vina) to correlate structural features (e.g., ethoxyphenyl vs. methoxy groups) with activity. Cross-reference crystallographic data to identify steric or electronic mismatches .
Q. What strategies are effective for modifying the benzothiazinone core to improve pharmacokinetic properties?
- Methodology : Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance solubility, guided by logP calculations (ChemAxon). For metabolic stability, replace labile substituents (e.g., methyl esters) with bioisosteres (tetrazoles). Synthetic routes from and can be adapted, using protective groups (Boc for amines) during functionalization.
Q. How can regioselectivity challenges in benzothiazinone functionalization be addressed?
- Methodology : Regioselectivity in electrophilic substitution (e.g., chlorination) is influenced by directing groups. For instance, the ethoxyphenylamino group in the title compound may direct electrophiles to the para position of the benzyl ring. DFT calculations (Gaussian 09) can predict reactive sites, while experimental validation via LC-MS/MS fragmentation patterns confirms product structures .
Q. What computational approaches are suitable for elucidating structure-activity relationships (SAR) in this compound class?
- Methodology : Combine molecular dynamics (AMBER) to simulate ligand-receptor interactions with QSAR models (CoMFA/CoMSIA) using descriptors like Hammett constants for substituents. Cross-validate predictions with experimental IC₅₀ data from kinase or enzyme inhibition assays, as demonstrated for triazole-thione derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
